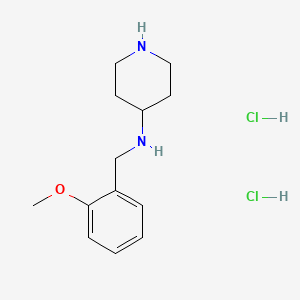
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide (referred to as compound X) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of compound X involves the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. Inhibition of COX-2 leads to a reduction in inflammation. PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism. Activation of PPARγ leads to an improvement in insulin sensitivity and a reduction in blood glucose levels.
Biochemical and Physiological Effects
Studies have shown that compound X can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, compound X has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.
実験室実験の利点と制限
One advantage of using compound X in lab experiments is its specificity for COX-2 inhibition and PPARγ activation. This allows for targeted therapy and reduces the risk of side effects. However, one limitation of using compound X is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on compound X. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of obesity and metabolic syndrome. Further studies are needed to determine the optimal dosage and administration of compound X for these applications. Additionally, the development of more efficient synthesis methods for compound X would be beneficial for future research.
Conclusion
In conclusion, compound X is a chemical compound that has potential therapeutic applications in the treatment of inflammation, cancer, and diabetes. Its mechanism of action involves the inhibition of COX-2 and the activation of PPARγ. While there are advantages and limitations to using compound X in lab experiments, there are several future directions for research that could lead to the development of new treatments for various diseases.
合成法
Compound X can be synthesized using a multi-step process that involves the reaction of 4-(methylthio)phenyl hydrazine with ethyl acetoacetate, followed by the reaction of the resulting compound with 2-bromo-1-(4-hydroxyphenyl)ethanone. The final step involves the reaction of the resulting compound with sulfamic acid. The yield of compound X obtained using this method is around 60%.
科学的研究の応用
Compound X has been extensively studied for its potential therapeutic applications. Studies have shown that compound X has anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have a neuroprotective effect and can potentially be used in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S2/c1-16-9-12(7-14-16)21(18,19)15-8-13(17)10-3-5-11(20-2)6-4-10/h3-7,9,13,15,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCQIYWFTFXCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

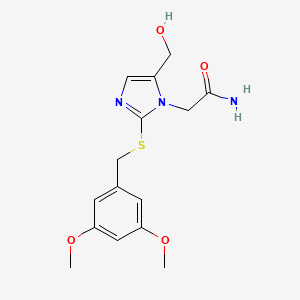
![8-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2793364.png)



![{2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B2793373.png)
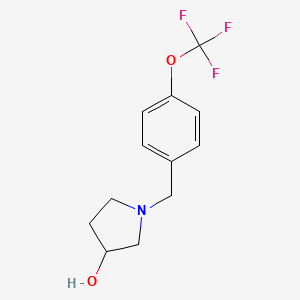
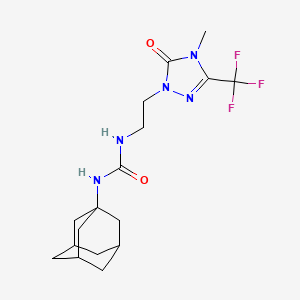

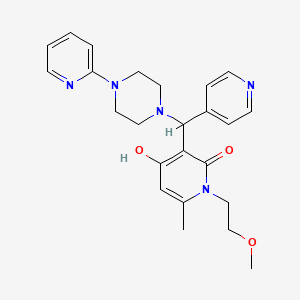
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2793379.png)

![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(furan-2-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2793381.png)
